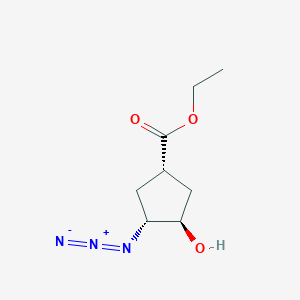![molecular formula C20H23NO3S B2721434 1'-(Benzylsulfonyl)spiro[chroman-2,4'-piperidine] CAS No. 1421491-51-1](/img/structure/B2721434.png)
1'-(Benzylsulfonyl)spiro[chroman-2,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine] is a versatile chemical compound with a unique structure that has garnered significant interest in scientific research. This compound features a spiro linkage, connecting a chroman and a piperidine ring, with a benzylsulfonyl group attached. Its distinctive structure allows for various applications, ranging from drug discovery to the synthesis of novel materials.
Wirkmechanismus
Target of Action
“1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine]” is a piperidine derivative. Piperidine derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer . .
Mode of Action
Piperidine derivatives have been found to interact with various targets and cause changes that lead to their pharmacological effects .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Result of Action
Piperidine derivatives have been found to have anticancer potential .
Biochemische Analyse
Biochemical Properties
It is known that spiro[chromane-2,4’-piperidine]-4(3H)-one compounds, to which this compound belongs, have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .
Cellular Effects
Related spiro[chromane-2,4’-piperidine]-4(3H)-one compounds have shown significant advancements in pre-clinical and clinical investigations .
Vorbereitungsmethoden
The synthesis of 1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine] typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone and an aldehyde, under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the chroman derivative with a piperidine derivative. This step often involves a condensation reaction, where the two components are joined together.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine] has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the study of biological processes and interactions due to its unique structure.
Medicine: It has potential therapeutic applications, including as a lead compound for drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine] can be compared with other spiro compounds, such as:
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spiro linkage but lacks the benzylsulfonyl group, which may affect its reactivity and applications.
Spiro[indoline-3,4’-piperidine]: Another spiro compound with different ring structures, leading to distinct chemical and biological properties.
The uniqueness of 1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine] lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential in scientific research.
Eigenschaften
IUPAC Name |
1'-benzylsulfonylspiro[3,4-dihydrochromene-2,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c22-25(23,16-17-6-2-1-3-7-17)21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)24-20/h1-9H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIOHNAJINSWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2721352.png)










![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide](/img/structure/B2721371.png)
![ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2721372.png)

